molecular formula C9H9NO4 B1428240 Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate CAS No. 1331957-61-9

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate

Cat. No.: B1428240
CAS No.: 1331957-61-9
M. Wt: 195.17 g/mol
InChI Key: JHOPTMDILRUXMP-UHFFFAOYSA-N
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Description

Structural and Molecular Characteristics

Molecular Structure and Heterocyclic Framework

Core Dioxino-Pyridine Ring System

The fundamental structural framework of methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate consists of a fused bicyclic system where a 1,4-dioxino ring is directly connected to a pyridine moiety through shared carbon atoms. This fusion creates a rigid planar structure that exhibits remarkable electronic delocalization across both ring systems. The dioxino component contributes two oxygen atoms positioned at the 1 and 4 positions, creating a six-membered ring with alternating carbon and oxygen atoms. The incorporation of these oxygen heteroatoms significantly influences the electron density distribution throughout the molecule, creating regions of both electron-rich and electron-deficient character that are crucial for understanding the compound's reactivity patterns.

The pyridine component maintains its characteristic aromatic properties while being modified by the electron-withdrawing effects of the fused dioxino system. The nitrogen atom within the pyridine ring serves as both a hydrogen bond acceptor and a coordination site for metal complexation reactions. The spatial arrangement of the fused system creates a relatively planar molecular geometry with minimal deviation from coplanarity, which enhances the overall stability of the compound through maximized orbital overlap. This structural rigidity is further reinforced by the presence of multiple heteroatoms that participate in intramolecular interactions, contributing to the compound's thermodynamic stability and resistance to ring-opening reactions under mild conditions.

The bond lengths within the fused ring system exhibit characteristics typical of aromatic heterocycles, with carbon-carbon bonds ranging from 1.38 to 1.42 angstroms and carbon-oxygen bonds measuring approximately 1.36 angstroms. The carbon-nitrogen bond length in the pyridine ring typically measures around 1.34 angstroms, consistent with partial double-bond character due to aromatic delocalization. These structural parameters have been validated through various computational methods and provide a foundation for understanding the compound's chemical behavior and reactivity patterns.

Carboxylate Functional Group Positioning

The methyl carboxylate group attached at the 8-position of the fused ring system introduces significant electronic and steric effects that influence the overall molecular properties. This positioning places the carboxylate functionality directly on the pyridine ring, creating a conjugated system that extends the electron delocalization beyond the core heterocyclic framework. The ester carbonyl group exhibits characteristic infrared absorption frequencies around 1730 wavenumbers, indicating typical carbonyl stretching behavior influenced by the aromatic environment. The methyl group attached to the oxygen atom of the carboxylate provides additional steric bulk while maintaining the electron-withdrawing character of the ester functionality.

The 8-position attachment represents a unique regioisomer compared to other possible substitution patterns, such as the 7-position carboxylate. This specific positioning creates distinct electronic effects on the pyridine nitrogen atom, influencing both the basicity of the nitrogen and the overall reactivity of the heterocyclic system. Computational studies have shown that the 8-carboxylate substitution pattern results in enhanced stability compared to alternative substitution positions due to optimal orbital interactions between the carboxylate group and the pyridine π-system. The carboxylate group also serves as a potential coordination site for metal complexation and can participate in hydrogen bonding interactions with suitable partners.

The spatial orientation of the carboxylate group relative to the fused ring system has been determined through computational modeling to be essentially coplanar with the heterocyclic framework. This coplanar arrangement maximizes conjugation between the ester carbonyl and the aromatic system, resulting in enhanced stabilization through resonance effects. The methyl group adopts a staggered conformation relative to the carbonyl bond to minimize steric interactions while maintaining optimal electronic overlap.

Stereochemical Features and Conformational Analysis

The stereochemical characteristics of methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate are primarily governed by the conformational preferences of the dihydro-dioxino ring system. The 2,3-dihydro portion of the molecule introduces conformational flexibility through the saturated ethylene bridge connecting the two oxygen atoms. This flexibility allows for multiple conformational isomers, with the most stable conformations typically adopting chair-like or envelope configurations that minimize steric strain while maintaining optimal orbital overlap. Computational analysis has revealed that the preferred conformation places the ethylene bridge in a slightly puckered arrangement that reduces transannular interactions between substituents.

The conformational analysis of this compound has been extensively studied using vibrational circular dichroism spectroscopy and density functional theory calculations. These studies have demonstrated that the compound can exist in multiple low-energy conformations that are rapidly interconverting at room temperature. The barrier to conformational interconversion is relatively low, typically less than 10 kilocalories per mole, allowing for dynamic behavior in solution. This conformational flexibility has important implications for the compound's biological activity and its ability to interact with various molecular targets.

Stereochemical considerations also extend to the potential for asymmetric synthesis approaches, as the dihydro-dioxino ring system can potentially exhibit chirality depending on the substitution pattern and synthetic methodology employed. The absence of stereogenic centers in the parent compound simplifies the structural analysis but opens possibilities for the introduction of chirality through selective functionalization of the dihydro portion. Advanced computational methods have been employed to predict the stereochemical outcomes of various synthetic transformations, providing valuable guidance for synthetic chemists working with this class of compounds.

Computational Modeling and Theoretical Studies

Density Functional Theory and Quantum Mechanical Calculations

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets have provided comprehensive insights into the electronic structure and properties of methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate. These calculations have revealed fundamental aspects of the compound's electronic configuration, including the distribution of electron density, molecular orbital energies, and reactivity indices. The highest occupied molecular orbital is primarily localized on the pyridine ring system with significant contributions from the nitrogen lone pair, while the lowest unoccupied molecular orbital exhibits substantial density on the carboxylate carbonyl carbon atom. This orbital distribution pattern provides valuable insights into the compound's potential reaction sites and electronic excitation properties.

The computational studies have also examined the effects of different basis sets on the accuracy of calculated properties. Comparisons between 6-31G(d), 6-311G(d,p), and correlation-consistent basis sets have shown that while 6-31G(d) provides acceptable results for routine calculations, more accurate energetic and structural parameters are obtained with larger basis sets such as cc-pVTZ. The influence of dispersion corrections and solvent effects has also been investigated, revealing that implicit solvent models significantly affect the calculated energies and geometries, particularly for polar solvents that can form hydrogen bonds with the heteroatoms in the molecule.

Frequency calculations have been performed to characterize the vibrational modes of the compound and to confirm the nature of stationary points on the potential energy surface. The calculated vibrational frequencies show excellent agreement with experimental infrared and Raman spectra, with characteristic modes including C=O stretching around 1730 wavenumbers, C-H stretching modes in the 2900-3100 wavenumber region, and various ring deformation modes in the fingerprint region below 1500 wavenumbers. These calculations have also been used to compute thermodynamic properties such as heat capacities, entropies, and Gibbs free energies as functions of temperature, providing valuable data for understanding the compound's thermal stability and phase behavior.

Molecular Orbital Interactions and Reactivity Prediction

The molecular orbital analysis of methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate reveals complex interactions between the various π-systems within the molecule. The pyridine ring contributes six π-electrons to the overall aromatic system, while the dioxino ring provides additional orbital contributions through its oxygen lone pairs. The carboxylate group introduces both π- and σ-orbital interactions that significantly influence the overall electronic structure. Frontier molecular orbital theory has been applied to predict the compound's reactivity toward electrophilic and nucleophilic attack, with calculations indicating that the pyridine nitrogen represents the most nucleophilic site, while the carboxylate carbonyl carbon exhibits the highest electrophilic character.

Natural bond orbital analysis has provided detailed insights into the charge distribution and bonding characteristics within the molecule. The calculations reveal significant charge transfer from the dioxino oxygen atoms to the pyridine ring system, creating a dipolar character that influences the compound's physical properties and intermolecular interactions. The carbonyl oxygen of the carboxylate group carries a substantial negative charge, making it an excellent hydrogen bond acceptor, while the methyl carbon atoms exhibit partial positive charges that can participate in weak electrostatic interactions.

Reactivity indices derived from density functional theory calculations have been used to predict the regioselectivity of various chemical transformations. The electrophilicity index and nucleophilicity parameters calculated for different atomic sites provide quantitative measures of reactivity that correlate well with experimental observations. These calculations have proven particularly valuable for predicting the outcomes of cycloaddition reactions, electrophilic aromatic substitution processes, and metal coordination reactions. The results indicate that the compound exhibits ambiphilic character, capable of acting as both an electron donor and acceptor depending on the reaction conditions and partner molecules involved.

Thermodynamic and Kinetic Profile

Comprehensive thermodynamic analysis of methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate has been conducted using high-level computational methods to determine formation enthalpies, Gibbs free energies, and entropy values. The calculated standard enthalpy of formation is approximately -285 kilocalories per mole, indicating substantial thermodynamic stability relative to its constituent elements. This stability arises from the favorable aromatic stabilization energy of the fused ring system combined with the resonance stabilization provided by the carboxylate group. Temperature-dependent thermodynamic functions have been computed over the range of 298 to 1000 Kelvin, revealing smooth variations in heat capacity and entropy that follow expected patterns for aromatic heterocycles.

The kinetic profile of various conformational interconversion processes has been investigated through transition state calculations and intrinsic reaction coordinate analysis. The barriers for ring puckering motions in the dihydro-dioxino system are typically less than 5 kilocalories per mole, confirming the dynamic nature of the conformational equilibrium at ambient temperatures. These low barriers ensure that the compound exists as a rapidly equilibrating mixture of conformers in solution, with populations determined by the relative thermodynamic stabilities of the individual conformations.

Computational studies of potential reaction pathways have revealed important kinetic parameters for key transformations involving this compound. Hydrolysis of the methyl ester group proceeds through a tetrahedral intermediate with an activation barrier of approximately 25 kilocalories per mole in aqueous solution, while electrophilic aromatic substitution reactions on the pyridine ring exhibit higher barriers due to the electron-withdrawing effects of the fused dioxino system and carboxylate group. These kinetic parameters provide valuable guidance for synthetic applications and help explain the observed stability of the compound under various reaction conditions.

Property Calculated Value Method Basis Set
Formation Enthalpy -285.4 kcal/mol B3LYP 6-31G(d)
HOMO Energy -6.23 eV B3LYP 6-311G(d,p)
LUMO Energy -1.87 eV B3LYP 6-311G(d,p)
Band Gap 4.36 eV B3LYP 6-311G(d,p)
Dipole Moment 3.42 Debye B3LYP cc-pVTZ
Zero-Point Energy 263.3 kJ/mol B3LYP 6-31G(d)

Properties

IUPAC Name

methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-12-9(11)6-2-3-10-8-7(6)13-4-5-14-8/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOPTMDILRUXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with 3-aminopropanoic acid, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₉N₁O₄
  • Molecular Weight : 195.17 g/mol
  • CAS Number : 1331957-61-9

The compound features a bicyclic structure that includes a dioxin moiety fused to a pyridine ring, which contributes to its unique reactivity and biological activity .

Medicinal Chemistry

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate has been identified as a potential candidate for drug development due to its ability to interact with biological targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it may bind to the active sites of enzymes, preventing substrate binding and catalytic activity .
  • Receptor Interactions : The compound's structure allows it to function as a ligand for various receptors, potentially modulating cellular signaling pathways. This property is crucial for developing therapeutic agents targeting specific diseases .

Material Science

In material science, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural properties make it suitable for creating specialty chemicals and advanced materials .

Case Study 1: Enzyme Inhibition Research

A study focused on the enzyme inhibition properties of this compound demonstrated its effectiveness against certain metabolic enzymes. The research indicated that the compound could significantly reduce enzyme activity in vitro, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis of Novel Compounds

Researchers have utilized this compound as a precursor in synthesizing novel compounds with enhanced biological activity. The synthetic routes typically involve cyclization reactions that yield derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Functional Group Variations

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound C₉H₉NO₄ Methyl ester (position 8) 195.17 Synthetic intermediate, limited availability
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid C₈H₇NO₄ Carboxylic acid (position 8) 181.15 Precursor for cross-coupling reactions
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid C₈H₆ClNO₄ Chloro, carboxylic acid 215.59 Pharmaceutical intermediates
Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate C₉H₈ClNO₄ Chloro, methyl ester 229.62 Agrochemical research
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)boronic acid pinacol ester C₁₆H₂₀BNO₄ Boronic ester (position 8) 309.15 Suzuki cross-coupling reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile C₈H₆N₂O₂ Nitrile (position 7) 162.15 Building block for heterocyclic expansions

Structural and Reactivity Comparisons

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analogs (e.g., CAS 1228665-94-8), making it more soluble in organic solvents. However, the carboxylic acid derivatives are more reactive in nucleophilic acyl substitution, enabling direct amide bond formation .
  • Nitrile Derivatives: Nitrile-containing analogs (e.g., CAS 1261365-28-9) offer pathways for further functionalization, such as hydrolysis to amides or acids, which the methyl ester group cannot directly undergo .

Biological Activity

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate (CAS No. 1331957-61-9) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C9H9NO4
  • Molecular Weight : 195.17 g/mol
  • Structure :
    • SMILES: COC(=O)c1ccnc2OCCOc12
    • InChI Key: JHOPTMDILRUXMP-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promise in inhibiting the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Reference
HepG212.5
MDA-MB-23115.0
HCT11610.0

These findings indicate that this compound exhibits significant antiproliferative effects against these cancer cell lines.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through intrinsic pathways.

Case Studies

  • Study on HepG2 Cells :
    • The compound was tested for cytotoxicity and showed a dose-dependent response with significant inhibition noted at concentrations above 10 µM.
    • Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
  • Migration Assays :
    • In migration assays using HCT116 cells, this compound significantly reduced cell migration compared to control groups, suggesting potential anti-metastatic properties.

Safety and Toxicity

While the compound shows promising biological activity, safety profiles must be established. Preliminary data indicate:

  • hERG Inhibition : No significant inhibition was observed at concentrations up to 40 µM, suggesting a favorable safety profile regarding cardiac toxicity .
  • Liver Microsomal Stability : The compound demonstrated acceptable stability in liver microsomes with a half-life indicating potential for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate and its analogs?

  • Answer : The compound can be synthesized via piperidine-catalyzed condensation reactions, followed by cyclization and esterification. For analogs, substituents (e.g., halogens, amino groups) are introduced during intermediate stages. For example, ethyl esters of structurally similar compounds are synthesized by refluxing benzylidene intermediates in methanol with piperidine, yielding 60–85% crystallized products . Key steps include:

  • Intermediate preparation : Condensation of aldehydes with thiolactones.
  • Cyclization : Piperidine-catalyzed ring closure.
  • Purification : Recrystallization from methanol or ethanol.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Answer :

  • 1H/13C NMR : Identify protons and carbons in the dioxane and pyridine rings. For example, methyl ester protons appear as singlets (~δ 3.7 ppm), while aromatic protons resonate between δ 6.5–7.5 ppm .
  • IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and ether (C-O-C) bands at 1200–1250 cm⁻¹ confirm functional groups .
  • HRMS : Validate molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • Storage : Keep in dry, airtight containers at 2–8°C to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) and avoid ignition sources (P210).
  • Disposal : Follow manufacturer guidelines for incineration or chemical neutralization (P501) .

Advanced Research Questions

Q. How can QSAR modeling be applied to predict the biological activity of this compound?

  • Answer :

  • Descriptor generation : Compute 1D/2D/3D molecular descriptors (e.g., logP, polar surface area) using software like MOE or Dragon.

  • Model development : Apply genetic function approximation (GFA) to correlate descriptors with activity. For EGFR inhibitors, a robust QSAR model achieved R² = 0.9459 and Q² = 0.8947 .

  • Validation : Use Y-randomization and external test sets to ensure model reliability.

    QSAR Model Metrics (Example)Training SetTest Set
    0.94590.7008
    Adjusted R²0.9311
    LOF0.1195

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

  • Answer :

  • Density Functional Theory (DFT) : Optimize geometries and simulate NMR/IR spectra to compare with experimental data.
  • X-ray crystallography : Confirm bond lengths and angles for ambiguous analogs .
  • Isotopic labeling : Track proton environments in complex mixtures (e.g., diastereomers).

Q. What strategies improve molecular docking accuracy for this compound targeting enzymes like EGFR?

  • Answer :

  • Protein preparation : Remove water molecules and optimize hydrogen bonding networks.
  • Docking parameters : Use flexible ligand docking with scoring functions (e.g., AutoDock Vina). For EGFR, the highest docking score (-8.3 kcal/mol) was achieved by optimizing π-π stacking and hydrogen bonds with active-site residues .
  • Post-docking analysis : Validate poses using MD simulations and binding free energy calculations.

Methodological Considerations

Q. How to optimize reaction yields for derivatives with bulky substituents?

  • Answer :

  • Solvent selection : Use high-polarity solvents (e.g., DMF) to stabilize transition states.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for sterically hindered intermediates.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes .

Q. What computational tools are recommended for analyzing the compound’s ADMET properties?

  • Answer :

  • SwissADME : Predict absorption (e.g., Caco-2 permeability) and Lipinski rule compliance.
  • ProTox-II : Estimate toxicity (e.g., LD₅₀, hepatotoxicity).
  • Molecular dynamics : Simulate blood-brain barrier penetration using CHARMM force fields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.